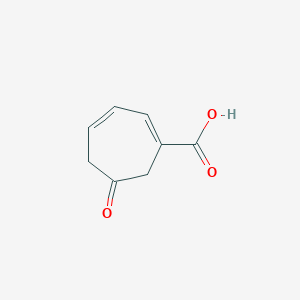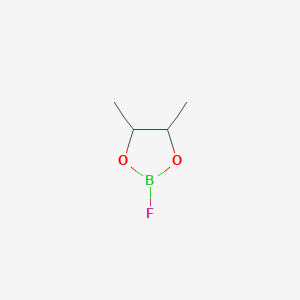
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C4H8BFO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid derivative with a fluorinating agent. One common method is the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted dioxaborolanes.
Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the reactants used.
Scientific Research Applications
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Materials Science: It can be used in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The fluorine atom can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the fluorine atom.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired .
Properties
CAS No. |
86972-16-9 |
|---|---|
Molecular Formula |
C4H8BFO2 |
Molecular Weight |
117.92 g/mol |
IUPAC Name |
2-fluoro-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H8BFO2/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 |
InChI Key |
QOTJVDJWJKMCIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


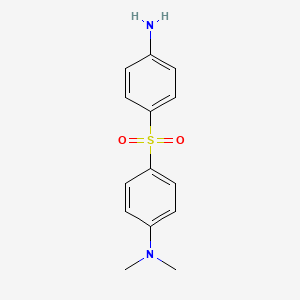
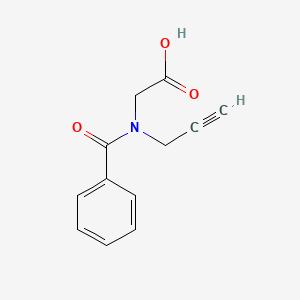
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
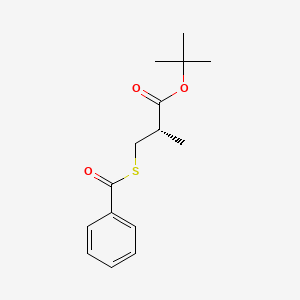
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
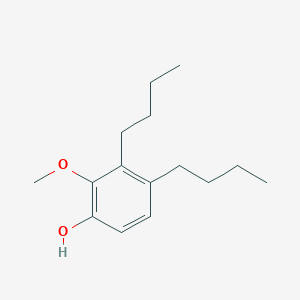
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
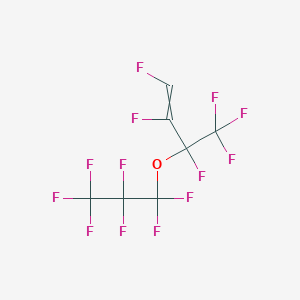
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
